2-((E)-3-[1-(3-[[3-(Dimethyl(3-[4-[(E)-3-(3-methyl-1,3-benzothiazol-3-ium-2-YL)-2-propenylidene]-1(4H)-pyridinyl]propyl)ammonio)propyl](dimethyl)ammonio]propyl)-4(1H)-pyridinylidene]-1-propenyl)-3-methyl-1,3-benzothiazol-3-ium tetraiodide
2-((E)-3-[1-(3-[[3-(Dimethyl(3-[4-[(E)-3-(3-methyl-1,3-benzothiazol-3-ium-2-YL)-2-propenylidene]-1(4H)-pyridinyl]propyl)ammonio)propyl](dimethyl)ammonio]propyl)-4(1H)-pyridinylidene]-1-propenyl)-3-methyl-1,3-benzothiazol-3-ium tetraiodide
BoBo-3 is an organic iodide salt and a cyanine dye. It has a role as a fluorochrome. It contains a BoBo-3(4+).
Brand Name:
Vulcanchem
CAS No.:
169454-17-5
VCID:
VC20897383
InChI:
InChI=1S/C45H58N6S2.4HI/c1-46-40-18-7-9-20-42(40)52-44(46)22-11-16-38-24-30-48(31-25-38)28-13-34-50(3,4)36-15-37-51(5,6)35-14-29-49-32-26-39(27-33-49)17-12-23-45-47(2)41-19-8-10-21-43(41)53-45;;;;/h7-12,16-27,30-33H,13-15,28-29,34-37H2,1-6H3;4*1H/q+4;;;;/p-4
SMILES:
CN1C2=CC=CC=C2SC1=CC=CC3=CC=[N+](C=C3)CCC[N+](C)(C)CCC[N+](C)(C)CCC[N+]4=CC=C(C=C4)C=CC=C5N(C6=CC=CC=C6S5)C.[I-].[I-].[I-].[I-]
Molecular Formula:
C45H58I4N6S2
Molecular Weight:
1254.7 g/mol
2-((E)-3-[1-(3-[[3-(Dimethyl(3-[4-[(E)-3-(3-methyl-1,3-benzothiazol-3-ium-2-YL)-2-propenylidene]-1(4H)-pyridinyl]propyl)ammonio)propyl](dimethyl)ammonio]propyl)-4(1H)-pyridinylidene]-1-propenyl)-3-methyl-1,3-benzothiazol-3-ium tetraiodide
CAS No.: 169454-17-5
Cat. No.: VC20897383
Molecular Formula: C45H58I4N6S2
Molecular Weight: 1254.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | BoBo-3 is an organic iodide salt and a cyanine dye. It has a role as a fluorochrome. It contains a BoBo-3(4+). |
|---|---|
| CAS No. | 169454-17-5 |
| Molecular Formula | C45H58I4N6S2 |
| Molecular Weight | 1254.7 g/mol |
| IUPAC Name | 3-[dimethyl-[3-[4-[(E,3E)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]pyridin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]pyridin-1-ium-1-yl]propyl]azanium;tetraiodide |
| Standard InChI | InChI=1S/C45H58N6S2.4HI/c1-46-40-18-7-9-20-42(40)52-44(46)22-11-16-38-24-30-48(31-25-38)28-13-34-50(3,4)36-15-37-51(5,6)35-14-29-49-32-26-39(27-33-49)17-12-23-45-47(2)41-19-8-10-21-43(41)53-45;;;;/h7-12,16-27,30-33H,13-15,28-29,34-37H2,1-6H3;4*1H/q+4;;;;/p-4 |
| Standard InChI Key | UIZZRDIAIPYKJZ-UHFFFAOYSA-J |
| Isomeric SMILES | CN\1C2=CC=CC=C2S/C1=C/C=C/C3=CC=[N+](C=C3)CCC[N+](C)(C)CCC[N+](C)(C)CCC[N+]4=CC=C(C=C4)/C=C/C=C\5/N(C6=CC=CC=C6S5)C.[I-].[I-].[I-].[I-] |
| SMILES | CN1C2=CC=CC=C2SC1=CC=CC3=CC=[N+](C=C3)CCC[N+](C)(C)CCC[N+](C)(C)CCC[N+]4=CC=C(C=C4)C=CC=C5N(C6=CC=CC=C6S5)C.[I-].[I-].[I-].[I-] |
| Canonical SMILES | CN1C2=CC=CC=C2SC1=CC=CC3=CC=[N+](C=C3)CCC[N+](C)(C)CCC[N+](C)(C)CCC[N+]4=CC=C(C=C4)C=CC=C5N(C6=CC=CC=C6S5)C.[I-].[I-].[I-].[I-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator